molecular formula C14H10 B032357 Phenanthrene-d10 CAS No. 1517-22-2

Phenanthrene-d10

Cat. No. B032357
CAS RN: 1517-22-2
M. Wt: 188.29 g/mol
InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenanthrene derivatives, including phenanthrene-d10, can involve various chemical reactions and strategies to introduce deuterium atoms into the phenanthrene structure. For instance, a versatile method for the synthesis of 9,10-disubstituted phenanthrenes has been reported, highlighting the reactivity and adaptability of phenanthrene's core structure in synthetic chemistry (Tempesti et al., 2005). Moreover, advanced palladium-catalyzed reactions have been developed for the efficient synthesis of both symmetric and unsymmetric phenanthrenes, showcasing the chemical versatility of phenanthrene as a precursor for more complex deuterated derivatives (Gou et al., 2018).

Molecular Structure Analysis

The molecular structure of phenanthrene-d10 has been studied through vibrational spectroscopy and theoretical predictions, which provide insights into the arrangement of deuterium atoms within the phenanthrene framework. The assignment of vibrational modes in phenanthrene-d10 was achieved by analyzing its infrared and Raman spectra, with theoretical support from valence force field calculations (Schettino, 1967). These studies confirm the structural integrity of the deuterated phenanthrene and its similarity to the non-deuterated counterpart.

Chemical Reactions and Properties

Phenanthrene-d10 participates in various chemical reactions characteristic of PAHs, including atmospheric oxidation processes. The reaction of phenanthrene with OH radicals in the presence of O2 and NOx has been theoretically studied, elucidating the atmospheric degradation pathways that lead to oxygenated derivatives of phenanthrene, including phenanthrene-d10 (Zhao et al., 2016). This research underscores the environmental relevance of phenanthrene-d10 and its role in atmospheric chemistry.

Physical Properties Analysis

The physical properties of phenanthrene-d10, such as its absorption spectra and phase behavior, are crucial for its application in spectroscopic studies and material science. The ultraviolet, visible, and near-infrared absorption spectra of matrix-isolated phenanthrene cations, including the deuterated variants, provide valuable information on the electronic structure and photophysical properties of phenanthrene-d10 (Salama et al., 1994).

Chemical Properties Analysis

The chemical behavior of phenanthrene-d10, especially in relation to its deuterium atoms, offers insights into its stability and reactivity. Deuterated phenanthrene is metabolized into tetraol end products via the diol epoxide pathway, a process that can be quantified in biological samples to assess PAH metabolism. This property of phenanthrene-d10 is exploited in studies aiming to evaluate the metabolic activation of carcinogenic PAHs and individual susceptibility to their effects (Definitions, 2020).

Scientific Research Applications

  • Electronic Spectra and Dynamics : It's used to study the electronic spectra and intramolecular dynamics of phenanthrene in supersonic free jets (Ohta & Baba, 1986).

  • Triplet-State Energy Transfer : Phenanthrene-d10 aids in researching triplet-state energy transfer in organic single crystals (Hirota & Hutchison, 1965).

  • Vibrational Modes in Helium Expansions : It's used for studying vibrational modes in supersonic expansions of helium (Warren, Hayes, & Small, 1986).

  • Hyperfine Interaction and Spin Densities : The molecule in its triplet electronic state helps study hyperfine interaction tensor components and spin densities (Hutchison & McCann, 1974).

  • Radiationless Energy Transfer : It assists in studying radiationless energy transfer between molecules (Bennett, Schwenker, & Kellogg, 1964).

  • Pharmacokinetics in Smokers : Phenanthrene-d10 is pivotal in studying the pharmacokinetics of polycyclic aromatic hydrocarbons (PAHs) in smokers, which is useful for lung cancer susceptibility assessment (Zhong et al., 2011).

  • Metabolism Assessment : Its oral dosing is used to assess an individual's capacity for PAH metabolism by the diol epoxide pathway, identifying smokers at higher risk for lung cancer (Zhong et al., 2011).

  • Absorption Spectrum Studies : The compound is used in measuring polarized absorption spectra in phenanthrene crystals (Gordon, 1966).

  • Metabolic Activation Indicator : It can be used to identify subjects with extensive metabolic activation of PAHs, indicating lung cancer susceptibility (Wang et al., 2012).

  • Intramolecular Vibronic Coupling : Its use in mixed crystals allows for the study of intramolecular vibronic coupling in electronic transitions and guest-host interactions (Hochstrasser & Small, 1966).

Safety And Hazards

Phenanthrene-d10 is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNZTXNASCQKK-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893475
Record name Phenanthrene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Phenanthrene-d10
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20541
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phenanthrene-d10

CAS RN

1517-22-2
Record name Phenanthrene-d10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1517-22-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester 8.11 g (0.025 mol) obtained in the example I-1 was dissolved in chloride methylene 100 ml, by ice-cooling and mixing under nitrogen gas airstreams, 1M 3 bromide boron/chloride methylene solution 100 ml (0.1 mol) was dropped for 60 minutes, and further a mixing reaction was performed for 5 hours under a room temperature. Then, reactants were poured into an ice, water was added, and further hydrogen carbonate sodium 8.4 g (0.1 mol) was added and mixed sufficiently, accordingly extracted crystals were filtered. Then, they were washed twice by 500 ml ion exchange water and dried under reduced pressure at the temperature of 60° C., thus 5.84 g (yield 88.4%) objective phenanthrene compound was obtained. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 5.
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
chloride methylene
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88.4%

Synthesis routes and methods II

Procedure details

1-methoxy-4-vinyl naphthalene 18.42 g (0.1 mol) and acetylene dicarboxylic acid dimethyl ester 28.42 g (0.2 mol) were dissolved in nitrobenzene, 200 ml, and they were reacted for 7 hours at the temperature of 130° C. After cooling, nitrobenzene was escaped in vapor under a reduced pressure condition, silica gel column chromatography (developing solvent n-hexane: an acetic acid ethyl=9:1) process was performed to residual elements, crude material, 23.08 g, was obtained. Further, objective phenanthrene compounds, 19.85 g (yield 61.2%) was obtained by recrystallizing from n-butanol. A melting point was 150.2 to 151.0° C. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 4.
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
28.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61.2%

Synthesis routes and methods III

Procedure details

In a photoreaction container, argon was infused into a solution of 4.0 g (10.0 mmol) of stilbene in 7 L of acetonitrile at room temperature while stirring. After 10 minutes, 2.5 g (10.0 mmol, 1.0 eq.) of iodine and 28 mL (400.0 mmol, 40 eq.) of propylene oxide were added, followed by irradiation of light at room temperature while stirring. After 72 hours of irradiation, the disappearance of the raw materials was confirmed, and the resulting reaction liquid was concentrated. The residual product was dissolved in 500 mL of chloroform, followed by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine. The organic layer was dried over magnesium sulfate, and then the solvent was distilled under reduced pressure to give a solid. The solid was collected by suction filtration using a Büchner funnel and a filtering flask, which was then washed with 50 mL of methanol twice. The solid was dried under reduced pressure at 60° C. to give 2.6 g (64%) of light brown powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthrene-d10
Reactant of Route 2
Phenanthrene-d10
Reactant of Route 3
Phenanthrene-d10
Reactant of Route 4
Phenanthrene-d10
Reactant of Route 5
Phenanthrene-d10
Reactant of Route 6
Phenanthrene-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.